WNK-IN-11-d3 is a selective and potent inhibitor of the With-No-Lysine (WNK) kinase family, specifically designed for pharmaceutical applications. This compound has garnered attention for its potential therapeutic implications, particularly in regulating cardiovascular functions and its role in cancer immunotherapy. The unique properties of WNK-IN-11-d3 make it a subject of interest in both basic and applied biomedical research.
WNK-IN-11-d3 is derived from the broader class of WNK kinase inhibitors, which are known to modulate various signaling pathways in cells. The compound is synthesized through a series of chemical reactions that introduce specific functional groups necessary for its activity. It is commercially available from various suppliers, including MedChemExpress and BenchChem, which provide detailed information on its synthesis and applications .
WNK-IN-11-d3 is classified as a small molecule inhibitor targeting the WNK kinase family. Its chemical structure allows it to selectively inhibit specific kinases within this family, which play crucial roles in cellular signaling pathways associated with cell growth, proliferation, and apoptosis. This classification highlights its potential use in therapeutic contexts where modulation of these pathways is beneficial.
The synthesis of WNK-IN-11-d3 involves several key steps:
The synthesis process often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and selectivity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the identity and purity of the synthesized compound.
The molecular formula for WNK-IN-11-d3 is . The structure features a complex arrangement with multiple rings and functional groups that contribute to its inhibitory activity against WNK kinases.
Key structural data include:
WNK-IN-11-d3 participates in various chemical reactions that facilitate its synthesis and functionalization. Key reactions include:
The efficiency of these reactions can be influenced by factors such as reagent quality, solvent choice, and reaction temperature. Optimization studies are often conducted to enhance yields and minimize by-products.
WNK-IN-11-d3 exerts its pharmacological effects primarily through inhibition of WNK kinases, which are involved in regulating ion transport and blood pressure homeostasis. By inhibiting these kinases, WNK-IN-11-d3 can alter downstream signaling pathways that affect cell proliferation and apoptosis.
Research indicates that WNK kinase inhibition can lead to significant changes in cellular responses, including enhanced apoptosis in cancer cells and modulation of immune responses . The specific mechanisms may involve alterations in protein phosphorylation states that affect various cellular functions.
WNK-IN-11-d3 has significant potential applications in several fields:
WNK-IN-11-d3 functions as a potent, selective allosteric inhibitor targeting the With-No-Lysine (WNK) kinases, particularly WNK1 and WNK4. Unlike orthosteric ATP-competitive inhibitors, WNK-IN-11-d3 binds to a distinct regulatory pocket outside the catalytic ATP-binding site. This binding induces a conformational shift within the kinase domain, stabilizing an inactive state that disrupts the kinase's ability to phosphorylate downstream substrates like SPAK and OSR1. The deuterated form maintains the core inhibitory mechanism of its parent compound (WNK-IN-11), exhibiting enhanced pharmacokinetic properties but identical target engagement. Biochemical assays confirm its inhibition of WNK1 autophosphorylation—a critical step for full kinase activation—with an IC₅₀ of 4 nM in vitro [4] [10]. This allosteric mechanism allows for selective disruption of WNK signaling cascades without affecting cellular ATP homeostasis.
The efficacy of WNK-IN-11-d3 stems from strategic deuteration at three key positions (d3 denotes three deuterium atoms replacing hydrogen), altering its pharmacokinetic (PK) profile without compromising its interaction with the WNK allosteric site. Structural studies of WNK kinases reveal that the allosteric pocket targeted by WNK-IN-11-d3 is formed by conserved residues within the kinase's C-lobe and the αC-β4 loop region. Key interactions include:
Table 1: Key Structural Interactions of WNK-IN-11-d3 with WNK1
Inhibitor Region | WNK1 Binding Site Residues | Interaction Type | Functional Consequence |
---|---|---|---|
Dichlorophenyl group | Val339, Ala341, Leu369 | Hydrophobic | Stabilizes inactive DFG conformation |
Sulfonamide moiety | Gly274 backbone, Thr276 | Hydrogen bonding | Locks αC-helix in "out" position |
Central pyrimidine | Phe330 | π-π stacking | Prevents activation loop ordering |
Deuterated methyl | Solvent-exposed | Enhanced metabolic stability | Prolonged plasma half-life vs non-deuterated analog |
Deuteration enhances the compound's metabolic stability by slowing oxidative metabolism (isotope effect), evidenced by a 2-fold improvement in oral bioavailability and reduced clearance in rat PK studies [4]. Crucially, deuteration does not alter the inhibitor's binding affinity or pose within the allosteric pocket, ensuring maintained high potency (IC₅₀ ~4 nM) [10].
WNK-IN-11-d3 exhibits high selectivity for WNK1/4 over closely related STE20 family kinases, including the direct WNK substrates SPAK and OSR1. Comprehensive kinase profiling reveals:
Table 2: Selectivity Profile of WNK-IN-11-d3 Across STE20 Kinase Family
Kinase (Subfamily) | In Vitro IC₅₀ (nM) | Selectivity vs. WNK1 | Structural Basis for Selectivity |
---|---|---|---|
WNK1 | 4 | 1x | Binds allosteric pocket in C-lobe/αC-β4 loop |
WNK4 | 8 | 2x | Highly conserved allosteric pocket |
SPAK | >5000 | >1000x | Lacks key hydrophobic cleft; divergent regulatory domain |
OSR1 | >5000 | >1000x | Similar to SPAK |
PAK4 (PAK) | >10000 | >2500x | Different activation mechanism; no analogous pocket |
MST1 (GCK-II) | >10000 | >2500x | Distinct substrate-binding groove |
This selectivity profile is crucial for its utility as a chemical probe, enabling precise dissection of WNK-specific signaling without confounding off-target effects on other STE20 kinase pathways [8].
WNK kinases function as direct intracellular chloride sensors. Chloride ions bind to the active site of inactive WNK1 (uWNK1), stabilizing its autoinhibited dimeric conformation and preventing autophosphorylation. WNK-IN-11-d3 potentiates this chloride-mediated inhibition through an independent allosteric mechanism. Key findings include:
Table 3: Impact of Chloride Concentration on WNK1 Autophosphorylation and WNK-IN-11-d3 Efficacy
[Cl⁻] (mM) | WNK1 Autophosphorylation (% of max) | WNK-IN-11-d3 IC₅₀ (nM) | Mechanistic Implication |
---|---|---|---|
10 | 100% | 12 | Low Cl⁻ promotes activation; inhibitor partially overcomes this |
25 | 65% | 8 | Moderate Cl⁻ reduces activation |
50 | 20% | 5 | Physiological Cl⁻ strongly suppresses activation |
100 | 5% | 4 | High Cl⁻ maximally stabilizes inactive state; inhibitor efficacy peaks |
This chloride-dependent mechanism underscores the physiological relevance of WNK-IN-11-d3 in modulating pathways controlling ion homeostasis, cell volume regulation, and blood pressure [5] [7] [9].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7